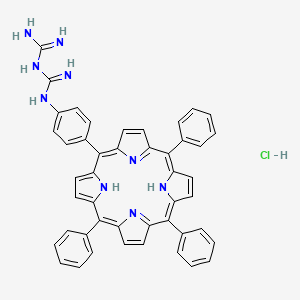

Biguanidinium-porphyrin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Biguanidinium-porphyrin is a compound that belongs to the class of porphyrins, which are macrocyclic compounds characterized by their distinctive structure featuring four pyrrole-type rings linked by methine bridges. Porphyrins are known for their significant roles in biological systems, such as in hemoglobin and chlorophyll. This compound, in particular, is a mitochondria-targeting photosensitizer, which means it can be used in photodynamic therapy to target and destroy cancer cells by generating reactive oxygen species upon light activation .

Preparation Methods

The synthesis of biguanidinium-porphyrin involves several steps:

Synthesis of the Porphyrin Core: The porphyrin core can be synthesized using the Adler-Longo method, which involves the condensation of pyrrole with an aldehyde in the presence of an acid catalyst.

Introduction of Biguanidinium Group: The biguanidinium group can be introduced by reacting the porphyrin core with a biguanide derivative under suitable conditions. This step often requires the use of a coupling agent to facilitate the reaction.

Purification: The final product is purified using chromatographic techniques to ensure the removal of any impurities

Chemical Reactions Analysis

Biguanidinium-porphyrin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state derivatives, which can be useful in certain applications.

Reduction: Reduction reactions can convert it to lower oxidation state forms.

Substitution: The porphyrin ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Complexation: It can form complexes with metal ions, which can alter its photophysical and electrochemical properties

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various metal salts for complexation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biguanidinium-porphyrin has a wide range of scientific research applications:

Chemistry: It is used in the study of photophysical and electrochemical properties of porphyrins and their derivatives.

Biology: It is employed in the study of cellular processes, particularly those involving mitochondria.

Medicine: It is used in photodynamic therapy for cancer treatment, where it targets cancer cells and generates reactive oxygen species upon light activation, leading to cell death.

Mechanism of Action

The mechanism of action of biguanidinium-porphyrin involves its accumulation within cell membranes, particularly in vesicles associated with lysosomes and mitochondria. Upon light activation, it generates reactive oxygen species, which can induce cell death through oxidative stress. This makes it particularly useful in photodynamic therapy for cancer treatment .

Comparison with Similar Compounds

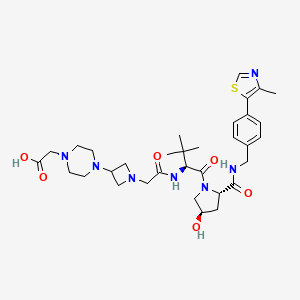

Biguanidinium-porphyrin can be compared with other porphyrin-based compounds such as:

Guanidinium-porphyrin: Similar in structure but with a guanidinium group instead of a biguanidinium group. It also targets mitochondria but has different photophysical properties.

Porphyrin-MLS peptide conjugate: This compound is highly water-soluble and does not aggregate in aqueous media, unlike this compound

The uniqueness of this compound lies in its specific targeting of mitochondria and its ability to generate reactive oxygen species upon light activation, making it highly effective in photodynamic therapy.

Properties

Molecular Formula |

C46H36ClN9 |

|---|---|

Molecular Weight |

750.3 g/mol |

IUPAC Name |

1-carbamimidoyl-3-[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)phenyl]guanidine;hydrochloride |

InChI |

InChI=1S/C46H35N9.ClH/c47-45(48)55-46(49)50-32-18-16-31(17-19-32)44-39-26-24-37(53-39)42(29-12-6-2-7-13-29)35-22-20-33(51-35)41(28-10-4-1-5-11-28)34-21-23-36(52-34)43(30-14-8-3-9-15-30)38-25-27-40(44)54-38;/h1-27,51,54H,(H6,47,48,49,50,55);1H |

InChI Key |

MUYPRIGNZFQERL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)NC(=N)NC(=N)N)C=C4)C9=CC=CC=C9)N3.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.